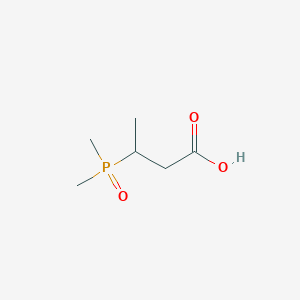

3-Dimethylphosphorylbutanoic acid

Description

Properties

IUPAC Name |

3-dimethylphosphorylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13O3P/c1-5(4-6(7)8)10(2,3)9/h5H,4H2,1-3H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZGBQQYQOGADAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)P(=O)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13O3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Dimethylphosphorylbutanoic acid typically involves the phosphorylation of butanoic acid derivatives. One common method includes the reaction of butanoic acid with dimethylphosphoryl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct .

Industrial Production Methods: Industrial production of this compound may involve large-scale phosphorylation processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through crystallization or distillation techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: 3-Dimethylphosphorylbutanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.

Substitution: The phosphoryl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.

Major Products:

Oxidation: Formation of phosphonic acids.

Reduction: Formation of phosphine oxides.

Substitution: Formation of various substituted phosphonates.

Scientific Research Applications

3-Dimethylphosphorylbutanoic acid is widely used in scientific research due to its versatility:

Chemistry: It serves as a building block in organic synthesis and the development of new compounds.

Biology: The compound is used to study biological interactions and enzyme mechanisms.

Medicine: It is investigated for potential therapeutic applications, including drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Dimethylphosphorylbutanoic acid involves its interaction with specific molecular targets. The phosphoryl group can form strong bonds with enzymes and proteins, affecting their activity and function. This interaction is crucial in biochemical pathways where phosphorylation plays a regulatory role .

Comparison with Similar Compounds

- 3-Phosphonobutanoic acid

- 3-Dimethylphosphinylbutanoic acid

- 3-Diethylphosphorylbutanoic acid

Comparison: 3-Dimethylphosphorylbutanoic acid is unique due to its specific phosphoryl group configuration, which imparts distinct reactivity and interaction profiles compared to similar compounds. This uniqueness makes it valuable in specialized research applications where precise molecular interactions are required .

Biological Activity

3-Dimethylphosphorylbutanoic acid (DMBA) is an organophosphorus compound characterized by the molecular formula CHOP. This compound features a dimethylphosphoryl group attached to a butanoic acid backbone, which imparts unique chemical reactivity and biological activity. DMBA is primarily studied for its potential applications in biochemical research, particularly in enzyme inhibition and as a therapeutic agent.

Synthesis Methods

The synthesis of DMBA typically involves the phosphorylation of butanoic acid derivatives. A common method includes reacting butanoic acid with dimethylphosphoryl chloride in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid produced during the reaction. This process can be optimized for high yields and purity through crystallization or distillation techniques.

Chemical Reactivity

DMBA exhibits various chemical reactions, including:

- Oxidation : Can be oxidized to form phosphonic acids using agents like potassium permanganate.

- Reduction : Reduction can convert the phosphoryl group to phosphine oxides using lithium aluminum hydride.

- Substitution : The phosphoryl group can be substituted with other functional groups under specific conditions.

| Reaction Type | Reagents Used | Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate | Phosphonic acids |

| Reduction | Lithium aluminum hydride | Phosphine oxides |

| Substitution | Alkyl halides, nucleophiles | Substituted phosphonates |

The biological activity of DMBA is largely attributed to its ability to interact with specific molecular targets, such as enzymes and proteins. The phosphoryl group can mimic phosphate groups in biological molecules, allowing it to bind to active sites of enzymes and inhibit their activity. This property is particularly valuable for studying enzyme mechanisms and developing enzyme inhibitors.

Enzyme Inhibition Studies

Research has shown that DMBA effectively inhibits several key enzymes involved in metabolic pathways:

- Acetylcholinesterase (AChE) : Inhibition of AChE can lead to increased levels of acetylcholine, affecting neurotransmission.

- Tyrosinase : DMBA has been investigated for its potential to inhibit tyrosinase, an enzyme crucial for melanin production, which could have implications in skin disorders.

Case Studies

-

Enzyme Inhibition Assays :

- A study conducted on the inhibitory effects of DMBA on AChE demonstrated a significant decrease in enzyme activity at varying concentrations, indicating its potential as a therapeutic agent in treating conditions like Alzheimer's disease.

-

Antioxidant Activity :

- DMBA has been evaluated for its antioxidant properties using assays such as DPPH radical scavenging and FRAP. Results indicated that DMBA exhibits notable antioxidant activity, suggesting potential protective effects against oxidative stress-related diseases.

Comparative Analysis with Similar Compounds

DMBA's biological activity can be compared with other organophosphorus compounds:

| Compound | Biological Activity | Unique Properties |

|---|---|---|

| 3-Dimethylphosphinylbutanoic acid | Moderate AChE inhibition | Less effective than DMBA |

| 3-Diethylphosphorylbutanoic acid | High tyrosinase inhibition | More potent but less selective |

Q & A

Q. What are the optimal synthetic routes for 3-dimethylphosphorylbutanoic acid, and how can purity be ensured during synthesis?

Methodological Answer: Synthesis typically involves phosphonylation reactions, where a phosphoryl group is introduced to a butanoic acid backbone. Key steps include:

- Route 1 : Phosphorylation of 3-hydroxybutanoic acid derivatives using dimethylphosphoryl chloride under anhydrous conditions .

- Route 2 : Enzymatic or chemical resolution of racemic mixtures to isolate the desired stereoisomer (e.g., (2R)-configuration, as seen in structurally related compounds) .

Purity Assurance : - Use HPLC with UV detection (λ = 210–220 nm) to monitor reaction progress and isolate intermediates.

- Employ ion-exchange chromatography to remove unreacted phosphorylating agents .

Basic Research Question

Q. What spectroscopic and computational methods are recommended for structural characterization of this compound?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry (MS) : High-resolution ESI-MS to validate molecular formula (e.g., C₆H₁₃O₇P, [M-H]⁻ = 228.03) .

- X-ray Crystallography : For absolute stereochemical determination, if crystals are obtainable .

Advanced Research Focus

Q. How does this compound interact with biological targets, and what experimental designs are suitable for validating these interactions?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to predict binding affinities with enzymes (e.g., phosphatases or kinases) based on its phosphoester mimicry .

- In Vitro Assays :

- Enzyme Inhibition Studies : Measure IC₅₀ values against target enzymes (e.g., alkaline phosphatase) using spectrophotometric assays .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics with purified proteins .

Advanced Research Focus

Q. How can researchers address discrepancies in reported bioactivity data for this compound across studies?

Methodological Answer:

- Source Analysis : Compare synthetic protocols (e.g., purity >98% vs. <95%) and stereochemical purity, as minor impurities can skew bioactivity .

- Assay Standardization :

- Use orthogonal assays (e.g., fluorescence-based and radiometric assays) to confirm activity.

- Control for buffer composition (e.g., divalent cations may interfere with phosphoryl group interactions) .

Advanced Research Focus

Q. What are the key structural analogs of this compound, and how do their properties differ in comparative studies?

Methodological Answer:

| Analog Name | Key Structural Variation | Biological Relevance |

|---|---|---|

| L-2-amino-4-(diethylphosphono)-4,4-difluorobutanoic acid | Diethylphosphono group, fluorine substitution | Mimics phosphoserine in peptide synthesis |

| 3-hydroxy-3,3-diphenylpropanoic acid | Aromatic substitution at C3 | Alters hydrophobicity and target selectivity |

| Comparative Approaches : |

- SAR Studies : Systematically modify substituents and measure changes in enzyme inhibition or cellular uptake.

- MD Simulations : Compare conformational flexibility and binding modes .

Methodological Guidance

Q. What strategies are recommended for studying the hydrolytic stability of this compound in physiological conditions?

Methodological Answer:

- pH-Dependent Stability Assays :

- Incubate the compound in buffers (pH 2–9) at 37°C and monitor degradation via LC-MS over 24–72 hours.

- Use ²⁹Si NMR (if isotopically labeled) to track hydrolysis of phosphoryl groups .

- Enzymatic Stability : Expose to phosphatases (e.g., human alkaline phosphatase) and quantify residual compound using HPLC .

Advanced Technical Challenge

Q. How can computational modeling improve the design of this compound derivatives for targeted drug delivery?

Methodological Answer:

- QSAR Modeling : Correlate substituent electronic properties (e.g., Hammett σ constants) with bioavailability or target affinity.

- Free Energy Perturbation (FEP) : Predict binding free energy changes for modified analogs .

- ADMET Prediction : Use tools like SwissADME to optimize logP, solubility, and permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.